molecular formula C15H12Cl2N2O2 B5559843 2-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide CAS No. 2496-37-9

2-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B5559843
CAS No.: 2496-37-9
M. Wt: 323.2 g/mol
InChI Key: FYZNTFXOYWJWHN-GIJQJNRQSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dichlorophenoxy group and a phenylmethylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid.

    Preparation of acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of 2,4-dichlorophenoxyacetic acid with acetohydrazide in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenylmethylidene group.

    Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.

    Substitution: The 2,4-dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products:

    Oxidation: Products include oxidized derivatives of the phenylmethylidene group.

    Reduction: Products include amines derived from the hydrazide group.

    Substitution: Products include substituted derivatives of the 2,4-dichlorophenoxy group.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it can induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Phenylhydrazine derivatives: Compounds with similar hydrazide groups used in various chemical syntheses.

Uniqueness: 2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combined structural features, which confer specific bioactive properties not found in other similar compounds. Its dual functionality as both a hydrazide and a phenylmethylidene derivative makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZNTFXOYWJWHN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-37-9
Record name N'-BENZYLIDENE-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
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